molecular formula C46H90N2NaO11P B10823703 DSPE-PEG(2000)-amine (sodium salt)

DSPE-PEG(2000)-amine (sodium salt)

Cat. No.: B10823703
M. Wt: 901.2 g/mol
InChI Key: ZOWKZTFNTBLYEA-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

DSPE-PEG(2000)-amine (sodium salt) is a compound that combines distearoyl phosphatidyl ethanolamine (DSPE) with polyethylene glycol (PEG) and an amine group. This compound is widely used in the field of nanomedicine and drug delivery due to its amphiphilic nature, which allows it to form stable micelles and liposomes. The PEGylation (attachment of PEG) enhances the solubility and stability of the compound, making it an ideal candidate for various biomedical applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of DSPE-PEG(2000)-amine (sodium salt) typically involves the conjugation of DSPE with PEG and an amine group. One common method is the thin film hydration method, where DSPE and PEG are dissolved in an organic solvent such as chloroform. The solvent is then evaporated under reduced pressure to form a thin film, which is subsequently hydrated with an aqueous solution containing the amine group .

Industrial Production Methods

In industrial settings, the production of DSPE-PEG(2000)-amine (sodium salt) often involves large-scale synthesis using automated equipment to ensure consistency and purity. The process includes the use of high-performance liquid chromatography (HPLC) for purification and quality control .

Chemical Reactions Analysis

Types of Reactions

DSPE-PEG(2000)-amine (sodium salt) can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the PEG chain can result in PEG-aldehyde or PEG-carboxylate, while substitution reactions involving the amine group can yield various amide or imine derivatives .

Scientific Research Applications

DSPE-PEG(2000)-amine (sodium salt) has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of DSPE-PEG(2000)-amine (sodium salt) primarily involves its ability to form stable micelles and liposomes. The hydrophobic DSPE moiety interacts with lipid bilayers, while the hydrophilic PEG chain extends into the aqueous environment, providing steric stabilization. This amphiphilic nature allows the compound to encapsulate hydrophobic drugs, improving their solubility and bioavailability. The amine group can also facilitate targeted delivery by conjugating with specific ligands or antibodies .

Comparison with Similar Compounds

Properties

Molecular Formula

C46H90N2NaO11P

Molecular Weight

901.2 g/mol

IUPAC Name

sodium;2-[2-(2-aminoethoxy)ethoxycarbonylamino]ethyl 2,3-di(octadecanoyloxy)propyl phosphate

InChI

InChI=1S/C46H91N2O11P.Na/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-44(49)56-41-43(42-58-60(52,53)57-38-36-48-46(51)55-40-39-54-37-35-47)59-45(50)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2;/h43H,3-42,47H2,1-2H3,(H,48,51)(H,52,53);/q;+1/p-1

InChI Key

ZOWKZTFNTBLYEA-UHFFFAOYSA-M

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCCNC(=O)OCCOCCN)OC(=O)CCCCCCCCCCCCCCCCC.[Na+]

Origin of Product

United States

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